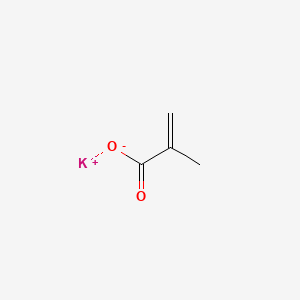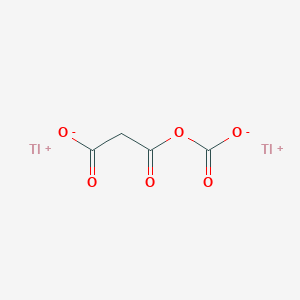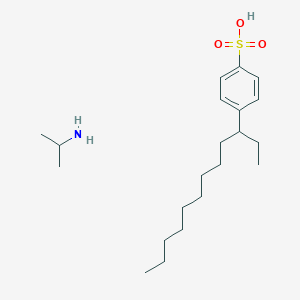
1-Isopropoxy-1,1,2,2-tetrafluoroethane
Overview
Description
1-Isopropoxy-1,1,2,2-tetrafluoroethane, also known as HFE-7100, is a colorless and odorless liquid that belongs to the group of hydrofluoroethers. It has a low boiling point, high chemical stability, and is non-flammable, making it an ideal solvent for various scientific research applications.
Scientific Research Applications
Organic Synthesis Enhancements 1-Isopropoxy-1,1,2,2-tetrafluoroethane has been used as a reagent in the efficient one-stage deprotection/reduction of 1,2-O-isopropylidenefuranose derivatives to the corresponding tetrahydrofurans, facilitating a streamlined synthesis process with applications in the synthesis of complex organic molecules (Ewing & Robins, 1999).
Material Science Applications In material science, the compound has contributed to the development of fluorinated polyhedral oligomeric silsesquioxane (FPOSS)-based shape amphiphiles, which show promising self-assembly behavior and novel hierarchical structures due to their fluorophobic/fluorophilic bulk phase separation (He et al., 2012).
Kinetic and Mechanistic Studies Kinetic and mechanistic studies have investigated the isomerization reactions of 1,1,2,2-tetrafluoroethane, providing insights into reaction mechanisms and the influence of adsorption equilibria on these reactions, essential for understanding catalytic processes and reaction optimization (Kemnitz & Niedersen, 1995).
Innovations in Polymer Science The molecule's structure has been explored in the context of crystal structures and topochemical polymerizations, with findings indicating its potential for creating polymers with unique properties through photopolymerization and thermal polymerization processes (Nomura et al., 2004).
Solubility and Diffusivity in Ionic Liquids Research on the solubility and diffusivity of 1,1,1,2-tetrafluoroethane in room-temperature ionic liquids has expanded understanding of its interactions with novel solvent systems, highlighting the potential for applications in green chemistry and process engineering (Shiflett et al., 2006).
properties
IUPAC Name |
2-(1,1,2,2-tetrafluoroethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F4O/c1-3(2)10-5(8,9)4(6)7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPBKZUVKDTCOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621437 | |
| Record name | 2-(1,1,2,2-Tetrafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropoxy-1,1,2,2-tetrafluoroethane | |
CAS RN |
757-11-9 | |
| Record name | 2-(1,1,2,2-Tetrafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592919.png)


![[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate](/img/structure/B1592923.png)
![(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1592926.png)